N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide
Description
N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide is a synthetic organic compound characterized by the presence of nitro groups and an amide linkage
Properties
Molecular Formula |
C14H10N4O7 |
|---|---|
Molecular Weight |
346.25 g/mol |
IUPAC Name |
N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H10N4O7/c1-8-12(6-11(17(22)23)7-13(8)18(24)25)15-14(19)9-2-4-10(5-3-9)16(20)21/h2-7H,1H3,(H,15,19) |
InChI Key |
CIBSZZJJDCUEGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide typically involves the nitration of precursor compounds followed by amide formation. One common route includes the nitration of 2-methylphenylamine to form 2-methyl-3,5-dinitrophenylamine, which is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amide formation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide involves its interaction with molecular targets through its nitro and amide functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in having multiple nitro groups, but differs in its explosive properties and lack of an amide group.
1,3,5-Trinitrobenzene (TNB): Shares the nitro group arrangement but lacks the methyl and amide groups present in N-(2-methyl-3,5-dinitrophenyl)-4-nitrobenzamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
